molecular formula C15H27BO3 B2442295 2-((7-Oxaspiro[3.5]nonan-2-yl)methyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 2194544-56-2

2-((7-Oxaspiro[3.5]nonan-2-yl)methyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B2442295
CAS No.: 2194544-56-2
M. Wt: 266.19
InChI Key: AIHUHMISUKXCMF-UHFFFAOYSA-N
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Description

2-((7-Oxaspiro[35]nonan-2-yl)methyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a complex organic compound characterized by its spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((7-Oxaspiro[3.5]nonan-2-yl)methyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 7-oxaspiro[3.5]nonan-2-ylmethanol with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF) at room temperature .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-((7-Oxaspiro[3.5]nonan-2-yl)methyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield alcohols or other reduced forms.

    Substitution: The spirocyclic structure allows for substitution reactions, particularly at the boron center.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while reduction could produce alcohols or hydrocarbons.

Scientific Research Applications

2-((7-Oxaspiro[3.5]nonan-2-yl)methyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-((7-Oxaspiro[3.5]nonan-2-yl)methyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with various molecular targets. The spirocyclic structure allows it to bind to specific enzymes or receptors, potentially inhibiting or activating biological pathways. The boron center can also participate in unique chemical interactions, contributing to its reactivity and functionality .

Comparison with Similar Compounds

Similar Compounds

    7-Oxaspiro[3.5]nonan-2-ylmethanol: A precursor in the synthesis of the target compound.

    4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: Another boron-containing compound with similar reactivity.

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-(7-oxaspiro[3.5]nonan-2-ylmethyl)-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27BO3/c1-13(2)14(3,4)19-16(18-13)11-12-9-15(10-12)5-7-17-8-6-15/h12H,5-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIHUHMISUKXCMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CC2CC3(C2)CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27BO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2194544-56-2
Record name 4,4,5,5-tetramethyl-2-({7-oxaspiro[3.5]nonan-2-yl}methyl)-1,3,2-dioxaborolane
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